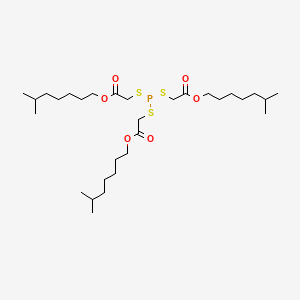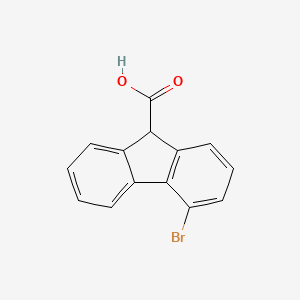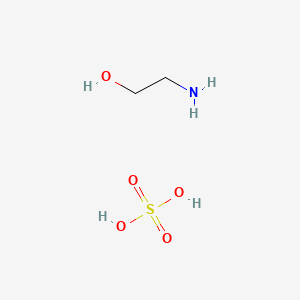
1-Amino-3-(4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy)propan-2-ol is a complex organic compound with a unique structure that combines several functional groups
準備方法
The synthesis of 1-Amino-3-(4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy)propan-2-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation followed by reduction.
Methoxylation: Introduction of the methoxy group on the naphthalene ring.
Phenoxy linkage: Coupling of the naphthalene derivative with a phenol derivative.
Amination: Introduction of the amino group through nucleophilic substitution.
Final assembly: Coupling of the intermediate with a propanol derivative to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
1-Amino-3-(4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the amino group.
Coupling reactions: Such as Suzuki-Miyaura coupling, can be used to form carbon-carbon bonds with other aromatic compounds.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Amino-3-(4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of similar compounds with biological systems.
作用機序
The mechanism of action of 1-Amino-3-(4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar compounds to 1-Amino-3-(4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy)propan-2-ol include other naphthalene derivatives and phenoxypropanolamines. These compounds share structural similarities but may differ in their functional groups or substituents, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity .
特性
CAS番号 |
6806-49-1 |
|---|---|
分子式 |
C26H27NO3 |
分子量 |
401.5 g/mol |
IUPAC名 |
1-amino-3-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C26H27NO3/c1-29-23-12-14-25-20(15-23)9-13-24(18-5-3-2-4-6-18)26(25)19-7-10-22(11-8-19)30-17-21(28)16-27/h2-8,10-12,14-15,21,28H,9,13,16-17,27H2,1H3 |
InChIキー |
IWDSWMYRKCUCFN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCC(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)



![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12806235.png)







